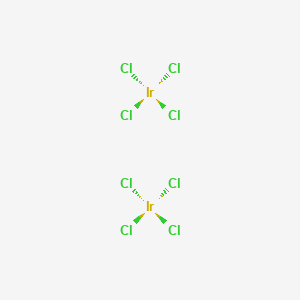
N',N'-dibenzyl-2-bromobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’-dibenzyl-2-bromobenzohydrazide is a chemical compound with the molecular formula C21H18BrNO It is known for its unique structure, which includes a bromine atom attached to a benzohydrazide core, flanked by two benzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzyl-2-bromobenzohydrazide typically involves the reaction of 2-bromobenzohydrazide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N’,N’-dibenzyl-2-bromobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’,N’-dibenzyl-2-bromobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The hydrazide group can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in an organic solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include substituted benzohydrazides with different functional groups replacing the bromine atom.
Oxidation: Products may include benzohydrazides with oxidized functional groups.
Reduction: Reduced forms of the compound, such as amines or alcohols, depending on the specific reaction.
Scientific Research Applications
N’,N’-dibenzyl-2-bromobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new chemical reactions and pathways.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition mechanisms.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’,N’-dibenzyl-2-bromobenzohydrazide depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The bromine atom and benzyl groups can participate in various interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-2-bromobenzamide: Similar in structure but with an amide group instead of a hydrazide.
N,N-dibenzyl-2-chlorobenzohydrazide: Similar but with a chlorine atom instead of bromine.
N,N-dibenzylbenzohydrazide: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness
N’,N’-dibenzyl-2-bromobenzohydrazide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. The combination of the bromine atom and the benzyl groups provides a distinct set of chemical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C21H19BrN2O |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N',N'-dibenzyl-2-bromobenzohydrazide |
InChI |
InChI=1S/C21H19BrN2O/c22-20-14-8-7-13-19(20)21(25)23-24(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,25) |
InChI Key |
YVCCOTWNFFVOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({3-Methoxy-1-[4-(methylsulfanyl)phenyl]-3-oxopropyl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B15148936.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15148940.png)
![N-[2-benzo[1,3]dioxol-5-yl-1-(hydrazinecarbonyl)ethenyl]benzamide](/img/structure/B15148947.png)


![7-tert-butyl-2-{3-ethoxy-4-[3-(3-methoxyphenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15148959.png)
![3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid](/img/structure/B15148963.png)

![(2-hydroxy-3-methylphenyl)[5-hydroxy-3-pentyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15148981.png)
![2-Chloro-5-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B15148984.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-N'-(4-phenoxyphenyl)pentanediamide](/img/structure/B15148992.png)
![{2,3-Bis[(9Z)-octadec-9-EN-1-yloxy]propyl}dimethylamine](/img/structure/B15149003.png)
![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(thiophen-2-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B15149013.png)
